Differentiated Lipophilicity (XLogP3-AA) vs. Unsubstituted and Regioisomeric Analogs
The target compound possesses a significantly higher computed lipophilicity (XLogP3-AA = 4.6) compared to the non-brominated parent analog and a regioisomer. This difference is critical for predicting membrane permeability, solubility, and metabolic stability [1]. While a high logP can indicate better passive membrane diffusion, it may also reduce aqueous solubility, making the brominated compound a distinct entity for assays where a balance is required.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide (Parent): XLogP3-AA ~ 3.6 (estimated); 2-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide (Regioisomer): Not available |
| Quantified Difference | ~1.0 logP unit increase over the parent analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A one-unit logP increase significantly alters a compound's ADME profile and assay compatibility, making direct substitution with a non-brominated analog scientifically unvalidated without extensive re-profiling.
- [1] PubChem. Computed Descriptors Summary for CID 2104669. National Center for Biotechnology Information. View Source
